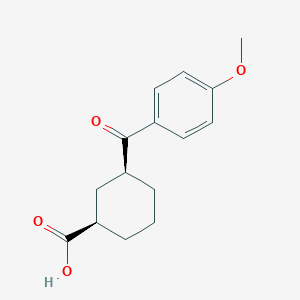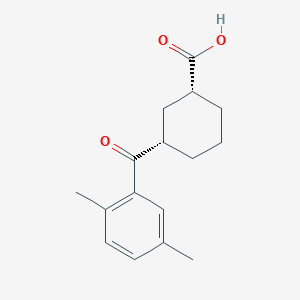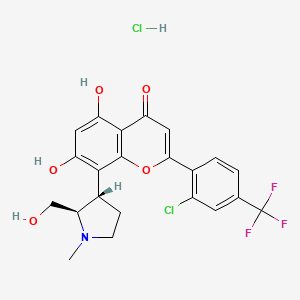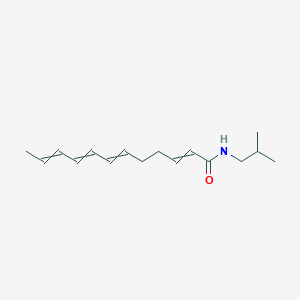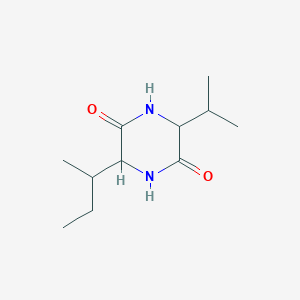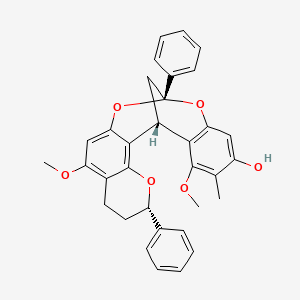
Dracoflavan C1
Vue d'ensemble
Description
Molecular Structure Analysis
Dracoflavan C1 has a molecular formula of C33H30O6 . It contains a total of 75 bonds, including 45 non-H bonds, 24 multiple bonds, 4 rotatable bonds, 24 aromatic bonds, 7 six-membered rings, 1 eight-membered ring, 3 ten-membered rings, 2 twelve-membered rings, 1 aromatic hydroxyl, and 5 ethers (aromatic) .Physical And Chemical Properties Analysis
Dracoflavan C1 is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 522.6 g/mol .Applications De Recherche Scientifique
Inhibition of Pancreatic α-Amylase
Dracoflavan C1, and its related compounds like dracoflavan B, have been found to act as selective noncompetitive inhibitors of pancreatic α-amylase. This inhibition is particularly interesting because these compounds do not significantly inhibit bacterial or fungal α-amylase, nor mammalian α-glucosidase, indicating a specific action on pancreatic enzymes. Such specificity could have implications in research areas like diabetes and metabolic syndrome where the modulation of carbohydrate digestion is critical (Toh et al., 2015).
Flavonoid Content and Anticancer Properties
Recent research has uncovered new flavonoids in Daemonorops draco, the source of dracoflavan C1. Some of these compounds have demonstrated modest cytotoxic activity against specific cancer cell lines, which suggests potential applications in cancer research. This discovery adds to the growing body of evidence that flavonoids can have a variety of biological activities, including anticancer effects (Wang et al., 2020).
Anti-Staphylococcal Biofilm Activity
Research on Dracaena draco L. ssp. draco, another source of dracoflavan-related compounds, has shown that acetonic extracts containing flavonoids like dracoflavan C1 have significant activity in preventing biofilm formation by Staphylococcus aureus. This anti-staphylococcal biofilm activity is particularly relevant in the context of antibiotic resistance and the need for new approaches to treat bacterial infections (Stefano et al., 2014).
Biosynthesis Pathways in Plant Species
Understanding the biosynthesis of compounds like dracoflavan C1 is essential for potential applications in biotechnology and pharmacology. Research on species like Croton draco has provided valuable insights into the pathways and key enzymes involved in the synthesis of similar compounds. Such knowledge can facilitate the development of methods for the sustainable production of these bioactive compounds (Canedo-Téxon et al., 2019).
Chemical Composition and Pharmacological Effects
Investigations into the chemical composition of traditional medicines like Draconis Sanguis, which contains dracoflavan C1, have revealed a complex array of flavonoids. Understanding the pharmacological effects of these compounds, including their anti-inflammatory and pro-proliferative properties, is crucial for developing new therapeutic agents (Zhao et al., 2023).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBRLKTMULEGI-WLMIVILTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941233 | |
| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dracoflavan C1 | |
CAS RN |
194794-49-5 | |
| Record name | Dracoflavan C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
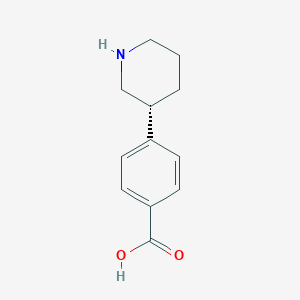
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
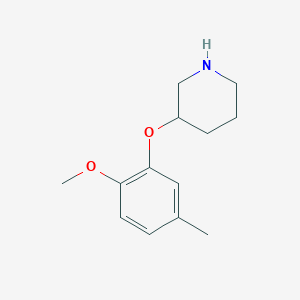

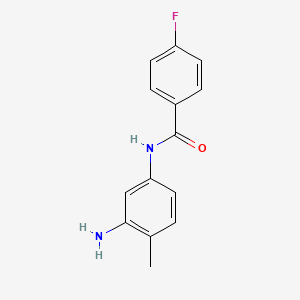

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
